molecular formula C10H15NO4 B12598441 [4-(Dimethoxymethyl)pyridine-2,6-diyl]dimethanol CAS No. 910821-61-3

[4-(Dimethoxymethyl)pyridine-2,6-diyl]dimethanol

Cat. No.: B12598441
CAS No.: 910821-61-3
M. Wt: 213.23 g/mol
InChI Key: VGYVCUPQSBJIRD-UHFFFAOYSA-N
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Description

[4-(Dimethoxymethyl)pyridine-2,6-diyl]dimethanol is a chemical compound with the molecular formula C9H13NO4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two methanol groups attached to the 2 and 6 positions of the pyridine ring, and a dimethoxymethyl group at the 4 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Dimethoxymethyl)pyridine-2,6-diyl]dimethanol typically involves the following steps:

    Starting Material: The synthesis begins with pyridine-2,6-dicarboxylic acid.

    Esterification: The carboxylic acid groups are esterified using methanol to form the corresponding dimethyl ester.

    Reduction: The ester groups are then reduced to alcohols using a reducing agent such as lithium aluminum hydride (LiAlH4).

    Dimethoxymethylation: Finally, the 4-position of the pyridine ring is functionalized with a dimethoxymethyl group using formaldehyde and methanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Esterification: Large quantities of pyridine-2,6-dicarboxylic acid are esterified in industrial reactors.

    Efficient Reduction: The reduction step is optimized for high yield and purity using industrial-grade reducing agents.

    Functionalization: The dimethoxymethylation step is carried out in large reactors with precise control over reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

[4-(Dimethoxymethyl)pyridine-2,6-diyl]dimethanol undergoes various chemical reactions, including:

    Oxidation: The alcohol groups can be oxidized to aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The dimethoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Pyridine-2,6-dicarboxylic acid derivatives.

    Reduction: Pyridine-2,6-dimethanol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

[4-(Dimethoxymethyl)pyridine-2,6-diyl]dimethanol has several applications in scientific research:

    Chemistry: Used as a ligand in the synthesis of metal complexes and catalysts.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-(Dimethoxymethyl)pyridine-2,6-diyl]dimethanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways: It may influence biochemical pathways related to oxidation-reduction reactions and nucleophilic substitutions.

Comparison with Similar Compounds

Similar Compounds

    2,6-Pyridinedimethanol: Similar structure but lacks the dimethoxymethyl group.

    4,4’-Bipyridine: Contains two pyridine rings but lacks the methanol groups.

    Pyridine-2,6-dicarboxylic acid: Precursor in the synthesis but lacks the alcohol and dimethoxymethyl groups.

Properties

CAS No.

910821-61-3

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

[4-(dimethoxymethyl)-6-(hydroxymethyl)pyridin-2-yl]methanol

InChI

InChI=1S/C10H15NO4/c1-14-10(15-2)7-3-8(5-12)11-9(4-7)6-13/h3-4,10,12-13H,5-6H2,1-2H3

InChI Key

VGYVCUPQSBJIRD-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC(=NC(=C1)CO)CO)OC

Origin of Product

United States

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